Cas no 1009-27-4 (2-ethoxy-1H-Indole)
2-ethoxy-1H-Indole Chemical and Physical Properties
Names and Identifiers
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- 2-ethoxy-1H-Indole
- BAA00927
- SCHEMBL2594052
- 1009-27-4
- MFCD13178666
- E76282
- 1H-Indole, 2-ethoxy-
- DTXSID10484559
- CS-0187870
- EN300-207596
- 1h-indole,2-ethoxy-
- BS-49985
- 2-ethoxyindole
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- MDL: MFCD13178666
- Inchi: 1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3
- InChI Key: LKEJIEFLJHCIAK-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 161.08413
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 25Ų
Experimental Properties
- PSA: 25.02
- LogP: 2.56660
2-ethoxy-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E676730-25mg |
2-Ethoxy-1H-indole |
1009-27-4 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E676730-50mg |
2-Ethoxy-1H-indole |
1009-27-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E676730-250mg |
2-Ethoxy-1H-indole |
1009-27-4 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Alichem | A199008825-1g |
2-Ethoxy-1H-indole |
1009-27-4 | 95% | 1g |
$364.00 | 2023-09-04 | |
| Chemenu | CM147186-1g |
2-ethoxy-1H-indole |
1009-27-4 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM147186-250mg |
2-ethoxy-1H-indole |
1009-27-4 | 95% | 250mg |
$153 | 2023-01-13 | |
| Chemenu | CM147186-1g |
2-ethoxy-1H-indole |
1009-27-4 | 95% | 1g |
$346 | 2023-01-13 | |
| eNovation Chemicals LLC | Y1053938-100mg |
1H-Indole, 2-ethoxy- |
1009-27-4 | 95+% | 100mg |
$160 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1053938-250mg |
1H-Indole, 2-ethoxy- |
1009-27-4 | 95+% | 250mg |
$185 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR916-200mg |
2-ethoxy-1H-Indole |
1009-27-4 | 95+% | 200mg |
882.0CNY | 2021-07-15 |
2-ethoxy-1H-Indole Suppliers
2-ethoxy-1H-Indole Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-ethoxy-1H-Indole
2-Ethoxy-1H-Indole: A Comprehensive Overview
The compound with CAS No. 1009-27-4, commonly referred to as 2-ethoxy-1H-indole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The ethoxy group (-OCH₂CH₃) attached at the 2-position of the indole ring introduces unique electronic and steric properties, making 2-ethoxy-1H-indole a versatile building block for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-ethoxy-1H-indole through various methodologies. One notable approach involves the Povarov reaction, which utilizes an aldehyde or ketone, an indole derivative, and a transition metal catalyst to form the desired product. This method has been optimized for high yield and selectivity, making it a preferred route for large-scale production. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process, further enhancing the practicality of this compound in industrial settings.
The physical and chemical properties of 2-ethoxy-1H-indole are well-documented. It exists as a crystalline solid with a melting point of approximately 155°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum exhibits strong absorption bands in the ultraviolet region due to the conjugated π-system within the indole framework. These properties make it an ideal candidate for applications in optoelectronic materials and sensors.
In terms of biological activity, 2-ethoxy-1H-indole has shown promising results in preliminary studies targeting various disease states. For instance, recent research has demonstrated its potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. Furthermore, its ability to modulate serotonergic pathways suggests its utility in treating neuropsychiatric disorders such as depression and anxiety. Preclinical studies have also highlighted its antioxidant properties, which could be leveraged in developing novel therapeutic agents for neurodegenerative diseases.
The versatility of 2-ethoxy-1H-indole extends beyond pharmacology into materials science. Its aromaticity and functionalizable structure make it an attractive candidate for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent breakthroughs have utilized this compound as a building block for constructing two-dimensional (2D) materials with enhanced electronic properties, paving the way for next-generation electronic devices.
From a synthetic perspective, 2-ethoxy-1H-indole serves as a valuable intermediate in the construction of more complex molecules. Its reactivity under various conditions allows chemists to introduce additional functional groups, enabling the creation of libraries of compounds with diverse biological activities. For example, Suzuki-Miyaura coupling reactions have been employed to append aryl groups onto the indole framework, resulting in derivatives with enhanced pharmacokinetic profiles.
In conclusion, 2-ethoxy-1H-indole (CAS No. 1009-27-4) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in future innovations within medicine and materials science. As research continues to uncover new facets of this compound's utility, its role in advancing scientific frontiers is likely to expand further.
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